molecular formula C6H12O3 B3141887 Propyl 3-hydroxypropanoate CAS No. 4897-95-4

Propyl 3-hydroxypropanoate

Cat. No.: B3141887
CAS No.: 4897-95-4
M. Wt: 132.16 g/mol
InChI Key: KNCDNPMGXGIVOM-UHFFFAOYSA-N
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Description

Propyl 3-hydroxypropanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 3-hydroxypropanoic acid with propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

Propyl 3-hydroxypropanoate, also known as 3-hydroxypropionic acid (3-HP), is a platform chemical with a wide range of potential applications . The primary targets of 3-HP are the enzymes involved in its biosynthesis pathway, including pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase . These enzymes play a crucial role in the conversion of substrates into 3-HP.

Mode of Action

The compound interacts with its targets to facilitate the biosynthesis of 3-HP. For instance, pyruvate carboxylase converts pyruvate into oxaloacetate, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The interaction of 3-HP with these enzymes results in the production of 3-HP, which can be used for the production of various value-added chemicals .

Biochemical Pathways

The biosynthesis of 3-HP involves several biochemical pathways. One of the most significant is the oxaloacetate pathway, which was successfully established for 3-HP biosynthesis . In this pathway, pyruvate is converted into oxaloacetate by pyruvate carboxylase, which is then converted into 3-HP by the action of benzoylformate decarboxylase and 3-hydroxyisobutyrate dehydrogenase . The downstream effects of these pathways include the production of 3-HP, which can be used for the production of various value-added chemicals .

Pharmacokinetics

It is known that 3-hp can be produced in genetically engineered saccharomyces cerevisiae, suggesting that it can be absorbed and metabolized by these organisms

Result of Action

The result of 3-HP’s action is the production of 3-HP, which can be used for the production of various value-added chemicals . For instance, 3-HP can be used for the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic . It can also undergo redox reactions to produce 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc .

Action Environment

The action of 3-HP is influenced by various environmental factors. For instance, the production of 3-HP in Saccharomyces cerevisiae is influenced by the regulation of the dephosphorylation of hexokinase and citrate synthase, which enhances the cytoplasmic and mitochondrial energy metabolism, respectively . This suggests that the action, efficacy, and stability of 3-HP can be influenced by the metabolic state of the organism in which it is produced .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-hydroxypropanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar esterification process but on a larger scale. The process involves the continuous feeding of 3-hydroxypropanoic acid and propanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. The resulting ester is purified through distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of propyl 3-oxopropanoate.

    Reduction: Formation of propyl 3-hydroxypropanol.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Propyl 3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and plasticizers.

Comparison with Similar Compounds

Propyl 3-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxypropanoate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl 3-hydroxypropanoate: Similar structure but with a methyl group instead of a propyl group.

    Butyl 3-hydroxypropanoate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

propyl 3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-5-9-6(8)3-4-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCDNPMGXGIVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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